molecular formula C17H17NO3 B1322742 (2E)-1-(4-Aminophenyl)-3-(3,4-dimethoxyphenyl)-prop-2-EN-1-one CAS No. 616232-04-3

(2E)-1-(4-Aminophenyl)-3-(3,4-dimethoxyphenyl)-prop-2-EN-1-one

Cat. No. B1322742
CAS RN: 616232-04-3
M. Wt: 283.32 g/mol
InChI Key: QKPHRSWFCYOYQF-YCRREMRBSA-N
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Description

“(2E)-1-(4-Aminophenyl)-3-(3,4-dimethoxyphenyl)-prop-2-EN-1-one” is a chemical compound used for proteomics research . It has a molecular formula of C17H17NO3 and a molecular weight of 283.32 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available data. We know its molecular formula is C17H17NO3 and its molecular weight is 283.32 g/mol .

Scientific Research Applications

Synthesis and Characterization

  • A series of compounds including (2E)-1-(4-Aminophenyl)-3-(3,4-dimethoxyphenyl)-prop-2-EN-1-one have been synthesized and characterized, focusing on their chemical structure and properties. These compounds exhibit specific chemical reactions and spectral characterizations, contributing to the understanding of their molecular structure and potential applications in various fields of chemistry and materials science (Tayade & Waghmare, 2016).

Antioxidant Activity

  • Research on 2'-aminochalcone derivatives, closely related to (2E)-1-(4-Aminophenyl)-3-(3,4-dimethoxyphenyl)-prop-2-EN-1-one, has revealed their potential in antioxidant applications. These compounds have been tested in vitro for their free radical scavenging abilities, indicating their possible use in biomedical applications as antioxidants (Sulpizio et al., 2016).

Crystallography and Molecular Geometry

  • Crystallographic studies have been conducted on compounds similar to (2E)-1-(4-Aminophenyl)-3-(3,4-dimethoxyphenyl)-prop-2-EN-1-one, revealing insights into their molecular geometry and intermolecular interactions. These studies are crucial for understanding the material properties and potential applications of these compounds in fields such as material science and molecular engineering (Jasinski et al., 2011).

Nonlinear Optical Properties

  • Some derivatives of (2E)-1-(4-Aminophenyl)-3-(3,4-dimethoxyphenyl)-prop-2-EN-1-one have been explored for their nonlinear optical properties, demonstrating potential applications in optical devices and photonics. These properties are significant for developing new materials for optical communication and computing (Shruthi et al., 2017).

Potential in Antiviral Research

  • Some chalcone derivatives, structurally related to (2E)-1-(4-Aminophenyl)-3-(3,4-dimethoxyphenyl)-prop-2-EN-1-one, have been studied for their interactions with SARS-CoV-2 protein targets. This research indicates the potential use of such compounds in developing antiviral drugs and treatments (Almeida-Neto et al., 2020).

Photophysical Investigation

  • Studies have been conducted on the photophysical properties of compounds similar to (2E)-1-(4-Aminophenyl)-3-(3,4-dimethoxyphenyl)-prop-2-EN-1-one, exploring their dipole moments, fluorescence, and quantum yields. These findings are crucial for applications in fields like photovoltaics, sensors, and imaging technologies (Asiri et al., 2017).

Mechanism of Action

The mechanism of action for this compound is not specified in the available data. It’s used for proteomics research , which suggests it may interact with proteins in some way, but the exact mechanisms are not detailed.

Safety and Hazards

For safety and hazards information, it’s best to refer to the compound’s Material Safety Data Sheet (MSDS). Unfortunately, the MSDS for this compound is not included in the available data .

Future Directions

The future directions for this compound are not specified in the available data. Given its use in proteomics research , it may be involved in future studies to understand protein function and interactions.

properties

IUPAC Name

(E)-1-(4-aminophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-20-16-10-4-12(11-17(16)21-2)3-9-15(19)13-5-7-14(18)8-6-13/h3-11H,18H2,1-2H3/b9-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPHRSWFCYOYQF-YCRREMRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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